molecular formula C18H15NO3 B2948292 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde CAS No. 438530-70-2

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde

Cat. No.: B2948292
CAS No.: 438530-70-2
M. Wt: 293.322
InChI Key: KAIREKLWZOZJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a methoxy group, a quinolin-8-yloxy group, and a benzaldehyde moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with quinolin-8-ol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base

Major Products Formed

    Oxidation: 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzoic acid

    Reduction: 4-Methoxy-3

Properties

IUPAC Name

4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIREKLWZOZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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